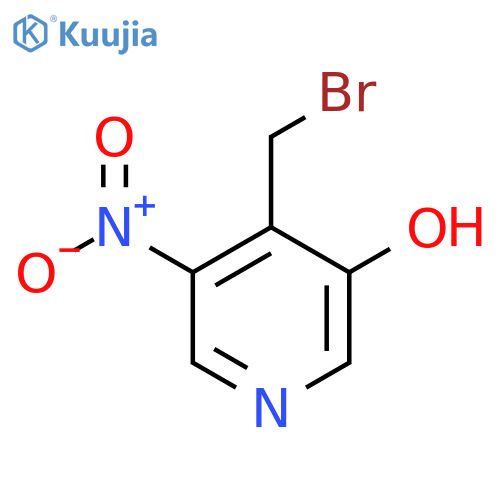Cas no 1805218-52-3 (4-Bromomethyl-3-hydroxy-5-nitropyridine)

1805218-52-3 structure
商品名:4-Bromomethyl-3-hydroxy-5-nitropyridine
CAS番号:1805218-52-3
MF:C6H5BrN2O3
メガワット:233.019500494003
CID:4901441
4-Bromomethyl-3-hydroxy-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromomethyl-3-hydroxy-5-nitropyridine
-
- インチ: 1S/C6H5BrN2O3/c7-1-4-5(9(11)12)2-8-3-6(4)10/h2-3,10H,1H2
- InChIKey: ZYHLITVIGAMTEI-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CN=CC=1[N+](=O)[O-])O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 78.9
4-Bromomethyl-3-hydroxy-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012137-1g |
4-Bromomethyl-3-hydroxy-5-nitropyridine |
1805218-52-3 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
| Alichem | A029012137-250mg |
4-Bromomethyl-3-hydroxy-5-nitropyridine |
1805218-52-3 | 95% | 250mg |
$1,029.00 | 2022-04-01 |
4-Bromomethyl-3-hydroxy-5-nitropyridine 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
1805218-52-3 (4-Bromomethyl-3-hydroxy-5-nitropyridine) 関連製品
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
